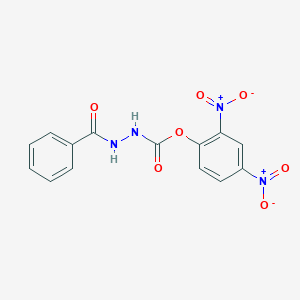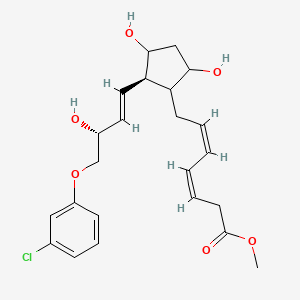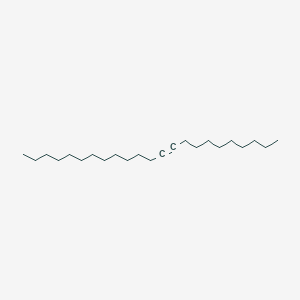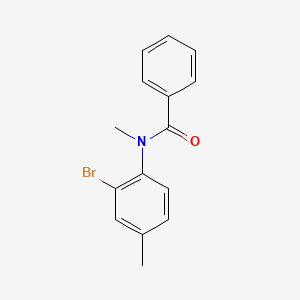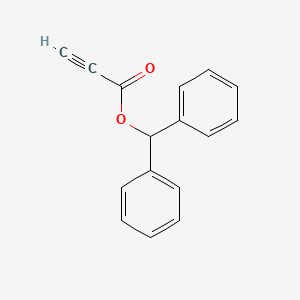![molecular formula C12H23N3O B14487354 [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine CAS No. 65222-08-4](/img/structure/B14487354.png)
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is a chemical compound that belongs to the class of substituted cyclohexanes. This compound is characterized by the presence of an isocyanate group and an amine group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine typically involves the reaction of cyclohexane derivatives with isocyanates and amines. One common method is the reaction of cyclohexane-1,1-diyldimethanamine with 3-isocyanatopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, oxides, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in various chemical processes and applications. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,1-diyldimethanamine: A similar compound without the isocyanate group.
3-Isocyanatopropylamine: A compound with a similar isocyanate group but without the cyclohexane ring.
Cyclohexane-1,1-diyldiisocyanate: A compound with two isocyanate groups attached to the cyclohexane ring.
Uniqueness
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is unique due to the presence of both an isocyanate group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
65222-08-4 |
|---|---|
Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-(3-isocyanatopropyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23N3O/c13-8-12(9-14)6-2-1-4-11(12)5-3-7-15-10-16/h11H,1-9,13-14H2 |
InChI Key |
MTERKOVJSQNIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCN=C=O)(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


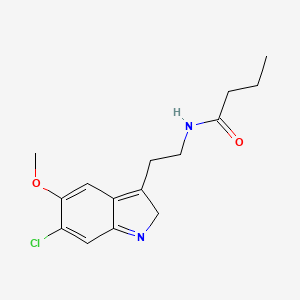
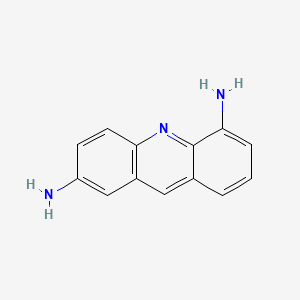
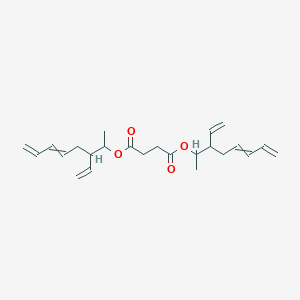

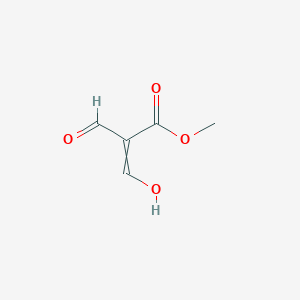
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
